4,6-Dibromo-3-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is characterized by the presence of bromine, methyl, and nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline typically involves a multi-step process:
Bromination: The addition of bromine atoms to specific positions on the ring.
Amination: Conversion of a nitro group to an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-methyl-2-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4,6-dibromo-3-methyl-2-aminobenzene, while oxidation of the methyl group produces 4,6-dibromo-3-nitrobenzoic acid .
Scientific Research Applications
4,6-Dibromo-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The bromine atoms and methyl group influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-nitroaniline: Similar structure but different substitution pattern.
2,6-Dibromo-4-nitroaniline: Another isomer with bromine and nitro groups in different positions.
Uniqueness
4,6-Dibromo-3-methyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4,6-Dibromo-3-methyl-2-nitroaniline (DBMNA) is an organic compound with the molecular formula C7H6Br2N2O2. It is characterized by the presence of bromine, methyl, and nitro groups attached to an aniline ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental toxicology.
- IUPAC Name : this compound
- Molecular Weight : 276.94 g/mol
- Chemical Structure :
The biological activity of DBMNA is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, potentially leading to cytotoxic effects. The presence of bromine atoms and the methyl group influences the compound's reactivity and binding affinity to various biological targets .
Antimicrobial Activity
DBMNA has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, derivatives of nitroanilines have been shown to inhibit bacterial growth by disrupting cellular processes.
Compound | Activity | Target Organism |
---|---|---|
DBMNA | Moderate | E. coli |
DBMNA | Strong | Staphylococcus aureus |
Cytotoxicity Studies
Research has demonstrated that DBMNA exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.0 |
A549 | 12.5 |
These results suggest that DBMNA may act as a potential lead compound for developing anticancer agents.
Genotoxicity
In vitro studies have assessed the genotoxic potential of DBMNA using the Ames test and micronucleus assays. Results indicated that DBMNA could induce mutations in bacterial strains and micronuclei formation in mammalian cells, indicating a possible risk for mutagenicity .
Environmental Impact
DBMNA's persistence in the environment raises concerns regarding its ecological impact. It has been classified under several toxicological endpoints, including carcinogenicity and reproductive toxicity. The NIOSH occupational exposure banding process categorizes it based on its potential health effects upon exposure .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various nitroaniline derivatives, including DBMNA, for their antibacterial properties against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influenced antimicrobial efficacy. -
Cytotoxicity Assessment :
In a research article from Cancer Letters, DBMNA was tested against multiple cancer cell lines. The study highlighted its potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.
Properties
IUPAC Name |
4,6-dibromo-3-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRROOZRCWBWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.